molecular formula C17H27N3O2S B6709152 N-(4-acetamidophenyl)-2-[ethyl(2-propan-2-ylsulfanylethyl)amino]acetamide

N-(4-acetamidophenyl)-2-[ethyl(2-propan-2-ylsulfanylethyl)amino]acetamide

Cat. No.: B6709152
M. Wt: 337.5 g/mol
InChI Key: JUGGNRWIKPXABM-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-[ethyl(2-propan-2-ylsulfanylethyl)amino]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a complex structure that includes an acetamidophenyl group, an ethylamino group, and a propan-2-ylsulfanyl group, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[ethyl(2-propan-2-ylsulfanylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c1-5-20(10-11-23-13(2)3)12-17(22)19-16-8-6-15(7-9-16)18-14(4)21/h6-9,13H,5,10-12H2,1-4H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGGNRWIKPXABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCSC(C)C)CC(=O)NC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-[ethyl(2-propan-2-ylsulfanylethyl)amino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Acetylation of 4-aminophenol: The initial step involves the acetylation of 4-aminophenol to form 4-acetamidophenol. This reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine.

    Formation of the ethylamino intermediate: The next step involves the reaction of 4-acetamidophenol with ethyl bromoacetate to form an ethylamino intermediate. This reaction is typically conducted in an organic solvent like ethanol, under reflux conditions.

    Introduction of the propan-2-ylsulfanyl group: The final step involves the nucleophilic substitution of the ethylamino intermediate with 2-propan-2-ylsulfanylethylamine. This reaction is usually carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-[ethyl(2-propan-2-ylsulfanylethyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or antimicrobial activities.

    Biology: It can be used as a probe to study biological pathways involving sulfanyl and acetamidophenyl groups.

    Industrial Chemistry: The compound may serve as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[ethyl(2-propan-2-ylsulfanylethyl)amino]acetamide would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the acetamidophenyl group suggests potential interactions with proteins through hydrogen bonding or hydrophobic interactions, while the sulfanyl group could participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-2-[ethyl(2-methylsulfanylethyl)amino]acetamide: Similar structure but with a methylsulfanyl group instead of a propan-2-ylsulfanyl group.

    N-(4-acetamidophenyl)-2-[ethyl(2-ethylsulfanylethyl)amino]acetamide: Similar structure but with an ethylsulfanyl group.

Uniqueness

N-(4-acetamidophenyl)-2-[ethyl(2-propan-2-ylsulfanylethyl)amino]acetamide is unique due to the presence of the propan-2-ylsulfanyl group, which may impart distinct steric and electronic properties, potentially leading to unique biological activities or chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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